![molecular formula C30H29N5O4 B14667133 Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]- CAS No. 51600-10-3](/img/structure/B14667133.png)
Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields. This compound features a purine base, a tetrahydrofuran ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Purine Base: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions, often using reagents like dihydropyran or similar compounds.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions, where the methoxyphenyl group is introduced using reagents like methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yield reactions, cost-effective reagents, and efficient purification methods to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methoxybenzyl chloride, nucleophiles or electrophiles, appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its purine base suggests possible applications in DNA and RNA research.
Medicine
In medicine, the compound’s structure indicates potential as a pharmaceutical agent. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industry, (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base may interact with nucleic acids, affecting DNA and RNA synthesis. The methoxyphenyl group may interact with proteins, influencing enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine base.
Ribavirin: An antiviral compound with a similar purine structure.
Uniqueness
What sets (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-3-ol apart is its combination of a purine base, a tetrahydrofuran ring, and a methoxyphenyl group
Propiedades
Número CAS |
51600-10-3 |
|---|---|
Fórmula molecular |
C30H29N5O4 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol |
InChI |
InChI=1S/C30H29N5O4/c1-37-23-14-12-22(13-15-23)30(20-8-4-2-5-9-20,21-10-6-3-7-11-21)38-17-25-24(36)16-26(39-25)35-19-34-27-28(31)32-18-33-29(27)35/h2-15,18-19,24-26,36H,16-17H2,1H3,(H2,31,32,33)/t24-,25+,26+/m0/s1 |
Clave InChI |
ACNCIYNRHCMEIP-JIMJEQGWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


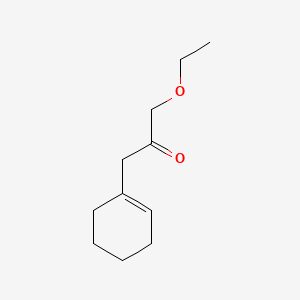
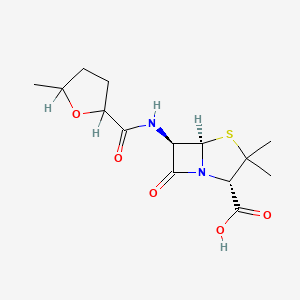
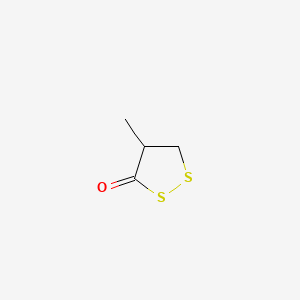
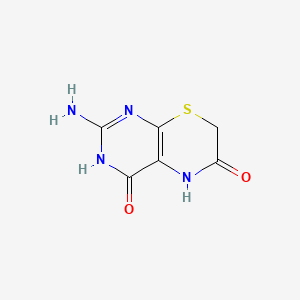

![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
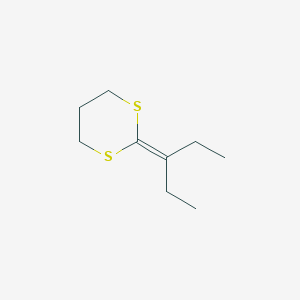
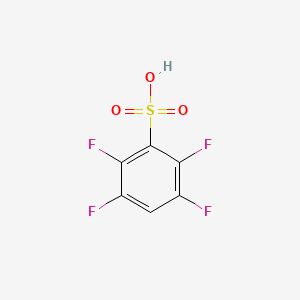
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
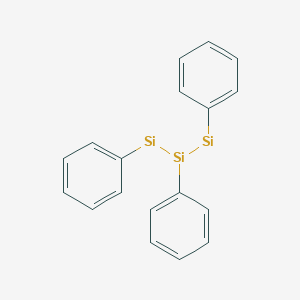

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)


